molecular formula C9H8O3 B032326 1,4-Benzodioxan-6-carboxaldehyde CAS No. 29668-44-8

1,4-Benzodioxan-6-carboxaldehyde

Cat. No. B032326
CAS RN: 29668-44-8
M. Wt: 164.16 g/mol
InChI Key: CWKXDPPQCVWXAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Although the specific synthesis of 1,4-Benzodioxan-6-carboxaldehyde is not directly addressed in the available literature, methods for synthesizing related compounds can provide insights. For example, synthesis strategies often involve the formation of benzodioxan derivatives through cyclization reactions, utilizing precursors such as benzaldehydes in combination with various catalysts and reagents under controlled conditions. The methodologies for creating similar structures might include reactions like the formation of thioaldehydes or cyclization processes to form benzodioxole derivatives, indicating the versatility and complexity of synthetic approaches in this chemical class (Ishii et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-Benzodioxan-6-carboxaldehyde, such as benzaldehyde derivatives, often features interactions between the aromatic system and functional groups attached to it. For example, studies on the crystal structure of benzaldehyde adducts have revealed insights into the spatial arrangement and electronic nature of these molecules, emphasizing the role of the aromatic core and substituents in defining the molecular geometry and electronic properties (Reetz et al., 1986).

Chemical Reactions and Properties

The reactivity of 1,4-Benzodioxan-6-carboxaldehyde can be inferred from related compounds, showcasing a variety of chemical reactions. Aldehydes, in general, are known for their reactivity towards nucleophiles, and the presence of an aromatic system adjacent to the carbonyl group can further influence these reactions. For instance, aldehydes can undergo addition reactions with organometallic reagents, leading to the formation of alcohols or other derivatives. They can also participate in cycloaddition reactions, highlighting the diverse chemical reactivity associated with this class of compounds (Schultz & Antoulinakis, 1996).

Physical Properties Analysis

The physical properties of 1,4-Benzodioxan-6-carboxaldehyde and similar compounds depend on their molecular structure and functional groups. Characteristics such as solubility, melting point, and boiling point are influenced by the molecular framework and the presence of functional groups like the aldehyde. For instance, the study of solute-water interactions in benzaldehyde clusters provides insights into the hydrophobic and hydrophilic balance in molecules with aromatic and carbonyl functionalities, which can affect their solubility and interactions with solvents (Li et al., 2023).

Chemical Properties Analysis

The chemical properties of 1,4-Benzodioxan-6-carboxaldehyde are closely related to its functional groups and aromatic system. The aldehyde group, in particular, makes it a candidate for various organic reactions, such as nucleophilic additions or condensations. Its aromatic system may also participate in electrophilic aromatic substitution reactions, depending on the nature of the substituents and reaction conditions. The study of related compounds, such as those involving benzaldehyde reactions, sheds light on the versatility and chemical behavior of aldehydes in the context of aromatic systems (Chen & Sorensen, 2018).

Scientific Research Applications

Chemoenzymatic Synthesis of Chiral Carboxylic Acids

1,4-Benzodioxan-6-carboxaldehyde derivatives are pivotal in the synthesis of pharmaceuticals and biologically active compounds due to the sensitivity of their biological interactions to the chiral configuration. A study explored the enzymatic hydrolysis of nitriles to derive optically active 1,4-benzodioxane-2-carboxylic acid and its 6-formyl derivative. Notably, the nitrilase from Alcaligenes faecalis demonstrated a remarkable activity for this transformation, marking an advancement in biocatalytic tools for synthesizing complex 1,4-benzodioxane-2-carboxylic acids (Benz, Muntwyler, & Wohlgemuth, 2007).

Enzymatic Route for Kinetic Resolution

The compound is integral in the kinetic resolution process to obtain S-enantiomer of ethyl 1,4-benzodioxan 2-carboxylate, a step in producing the drug doxazosin mesylate. The process utilizes lipase catalyzed transesterification, exhibiting high enantioselectivity and yielding significant chemical yield and enantiomeric excess, indicating its potential in drug synthesis (Kasture et al., 2005).

Lipase Catalyzed Enantioselective Hydrolysis

Another study emphasized the role of 1,4-Benzodioxan-6-carboxaldehyde in the preparation of the more effective (S) enantiomer of the drug doxazosin mesylate. The study reported the successful use of lipases from bacterial sources in resolving the ester, highlighting the compound's significance in the pharmaceutical industry (Varma et al., 2008).

Versatility in Medicinal Chemistry

1,4-Benzodioxane, as a structural component, has a long-standing role in medicinal chemistry, forming the core of many therapeutic agents and bioactive compounds. Its applications span diverse strategies of drug discovery, including recent advances, indicating its broad utility and significance in drug design and development (Bolchi et al., 2020).

Safety And Hazards

1,4-Benzodioxan-6-carboxaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

1,4-Benzodioxan-6-carboxaldehyde has been used as an intermediate in the synthesis of a new class of Dopamine D3 and D4 receptor antagonists . This suggests potential future directions in the development of new drugs for the treatment of conditions related to these receptors.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKXDPPQCVWXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952131
Record name 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzodioxan-6-carboxaldehyde

CAS RN

29668-44-8
Record name 1,4-Benzodioxan-6-carboxaldehyde
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Record name 29668-44-8
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Record name 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde
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Record name 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde
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Record name 3,4-ETHYLENEDIOXYBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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